molecular formula C21H28N4O2 B2986754 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea CAS No. 2034615-95-5

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea

Cat. No. B2986754
CAS RN: 2034615-95-5
M. Wt: 368.481
InChI Key: CHZJPOLCFXEHQG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. EPPU is a small molecule inhibitor that targets the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

Synthesis and Biochemical Evaluation

Researchers have synthesized a series of compounds related to 1-(4-Ethoxyphenyl)-3-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)urea, investigating their antiacetylcholinesterase activities. These studies focus on optimizing the chemical structures for better interaction with biological targets, demonstrating the flexibility and potential of such compounds for therapeutic applications without specifically mentioning drug use or side effects (Vidaluc et al., 1995).

Pharmacokinetics and Inflammatory Pain Reduction

Another research avenue explores the structure-activity relationships of urea compounds with piperidyl moieties, assessing their pharmacokinetics and potential to reduce inflammatory pain. This investigation highlights the design and optimization of these compounds for enhanced biological efficacy, indicating their relevance in medical research without delving into specific drug dosages or side effects (Rose et al., 2010).

Molecular and Crystal Engineering

The compound and its derivatives have also been studied for their molecular and crystal structures, focusing on the synthesis of heterocyclic ureas and their unfolding behavior to form multiply hydrogen-bonded complexes. Such research underscores the compound's utility in the field of material science and engineering, presenting a foundation for developing new materials with specific properties (Corbin et al., 2001).

Green Chemistry and Environmental Considerations

In the realm of green chemistry, researchers have synthesized piperidin-4-one derivatives using environmentally friendly solvents, demonstrating the compound's versatility and its derivatives' potential in sustainable chemical synthesis practices. This approach aligns with efforts to reduce environmental impact and improve the efficiency of chemical processes (Hemalatha & Ilangeswaran, 2020).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-27-20-6-4-18(5-7-20)24-21(26)23-15-17-9-12-25(13-10-17)19-8-11-22-16(2)14-19/h4-8,11,14,17H,3,9-10,12-13,15H2,1-2H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZJPOLCFXEHQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCC2CCN(CC2)C3=CC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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